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Compound of Interest

Compound Name:

3-(3-

Morpholinopropylamino)propaneni

trile

Cat. No.: B033571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and

confirmation of the organic compound 3-(3-Morpholinopropylamino)propanenitrile. The

document details its chemical and physical properties, provides protocols for its synthesis and

structural elucidation using various spectroscopic methods, and discusses its potential

relevance in drug discovery based on the known bioactivities of related morpholine-containing

compounds.

Compound Profile
3-(3-Morpholinopropylamino)propanenitrile is a tertiary amine and a nitrile-containing

organic molecule. Its structure comprises a morpholine ring linked via a propylamino bridge to a

propanenitrile tail.
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Property Value Source

Chemical Formula C₁₀H₁₉N₃O -

Molecular Weight 197.28 g/mol -

CAS Number 102440-39-1 -

Predicted Boiling Point 180 °C [1]

Predicted Density 1.015 ± 0.06 g/cm³ [1]

Predicted pKa 8.45 ± 0.19 [1]

Synthesis Protocol
The synthesis of 3-(3-Morpholinopropylamino)propanenitrile can be achieved through a

Michael addition reaction. The following protocol is based on a general procedure for the

synthesis of related aminopropanenitriles.

Experimental Workflow for Synthesis
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Starting Materials:
- 3-Morpholinopropan-1-amine

- Acrylonitrile

Reaction Vessel
- Solvent (e.g., Methanol)

- Stirring at room temperature

1. Combine

Aqueous Workup
- Dilute with water

- Extract with organic solvent (e.g., Ethyl Acetate)

2. After reaction completion

Purification
- Dry over anhydrous Na₂SO₄

- Remove solvent under reduced pressure
- Column chromatography (if necessary)

3. Isolate crude product

Final Product:
3-(3-Morpholinopropylamino)propanenitrile

4. Obtain pure product

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(3-Morpholinopropylamino)propanenitrile.

Detailed Methodology:

Reaction Setup: In a round-bottom flask, dissolve 3-morpholinopropan-1-amine (1

equivalent) in a suitable solvent such as methanol.

Addition of Reagent: To the stirred solution, add acrylonitrile (1.1 equivalents) dropwise at

room temperature.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

until the starting amine is consumed.

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to

remove the solvent. The residue is then diluted with water and extracted with an appropriate

organic solvent, such as ethyl acetate.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and the solvent is evaporated to yield the crude product. If necessary, the product can be

further purified by column chromatography on silica gel.

Structural Confirmation: Spectroscopic Analysis
The structural confirmation of 3-(3-Morpholinopropylamino)propanenitrile is achieved

through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While

experimental spectra for this specific compound are not readily available in the public domain,

the following sections present the predicted spectral data based on established principles and

data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.70 t 4H -O-CH₂- (Morpholine)

~ 2.85 t 2H -NH-CH₂-CH₂-CN

~ 2.70 t 2H -NH-CH₂-CH₂-CH₂-N-

~ 2.55 t 2H -CH₂-CH₂-CN

~ 2.45 t 4H -N-CH₂- (Morpholine)

~ 1.75 p 2H -NH-CH₂-CH₂-CH₂-N-

~ 1.50 (broad s) s 1H -NH-

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 118.0 -CN (Nitrile)

~ 67.0 -O-CH₂- (Morpholine)

~ 57.0 -NH-CH₂-CH₂-CH₂-N-

~ 53.5 -N-CH₂- (Morpholine)

~ 48.0 -NH-CH₂-CH₂-CN

~ 26.0 -NH-CH₂-CH₂-CH₂-N-

~ 18.0 -CH₂-CH₂-CN

Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium, broad N-H stretch (secondary amine)

2950 - 2850 Strong C-H stretch (aliphatic)

2240 - 2260 Medium, sharp C≡N stretch (nitrile)

1450 - 1470 Medium C-H bend (alkane)

1110 - 1130 Strong
C-O-C stretch (ether in

morpholine)

Experimental Protocol for FT-IR Spectroscopy:

Sample Preparation: A small amount of the neat liquid sample is placed between two

potassium bromide (KBr) plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Fragmentation
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m/z Predicted Fragment Ion

197 [M]⁺ (Molecular Ion)

100 [M - C₃H₅N₂]⁺ (Morpholinomethyl cation)

86 [C₄H₈NO]⁺ (Morpholine ring fragment)

57 [C₃H₅N]⁺ (Propionitrile fragment)

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization

(ESI) is used to generate ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Potential Biological Relevance and Signaling
Pathways
While specific biological activities for 3-(3-Morpholinopropylamino)propanenitrile have not

been extensively reported, the morpholine moiety is a well-established pharmacophore in

medicinal chemistry.[2][3] Morpholine-containing compounds are known to exhibit a wide range

of pharmacological activities, including anti-inflammatory, analgesic, and central nervous

system (CNS) effects.[4]

The presence of the morpholine ring can improve the pharmacokinetic properties of a drug

candidate, such as its solubility and ability to cross the blood-brain barrier. One of the common

mechanisms of action for anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX)

enzymes, which are key in the biosynthesis of prostaglandins.
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Hypothetical Signaling Pathway: Anti-Inflammatory Action

The following diagram illustrates a simplified, hypothetical signaling pathway that could be

modulated by a morpholine-containing compound with anti-inflammatory properties.

Inflammatory Stimulus

Phospholipase A₂

activates

Cell Membrane Phospholipids

Arachidonic Acid

releases

COX-1 / COX-2

substrate for

Prostaglandins

produces

Inflammation
(Pain, Fever, Swelling)

mediates

3-(3-Morpholinopropylamino)propanenitrile
(Hypothetical Inhibitor)

inhibits
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Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.

This guide serves as a foundational resource for the structural analysis and confirmation of 3-
(3-Morpholinopropylamino)propanenitrile. The provided protocols and predicted data offer a

framework for researchers to synthesize and characterize this compound, and to explore its

potential applications in drug discovery. Further experimental validation is necessary to confirm

the predicted spectral data and to elucidate the specific biological activities and mechanisms of

action of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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